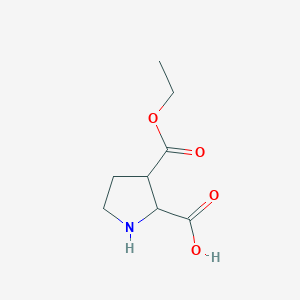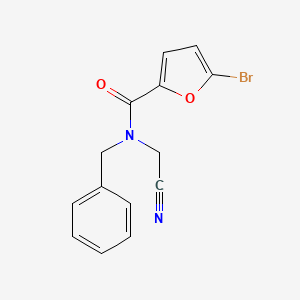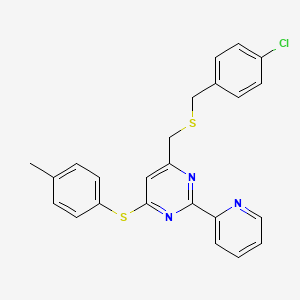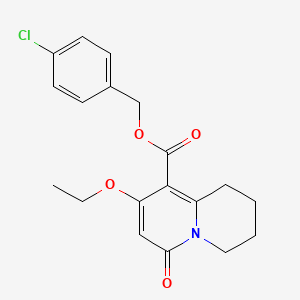![molecular formula C16H30N2OS B2737414 3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide CAS No. 2415572-21-1](/img/structure/B2737414.png)
3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TH-PVP and is a member of the cathinone family of compounds. TH-PVP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The exact mechanism of action of TH-PVP is not fully understood, but it is thought to involve the modulation of neurotransmitter release and reuptake. TH-PVP has been found to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, TH-PVP increases the concentration of dopamine in the synapse, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects:
TH-PVP has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. TH-PVP has also been found to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects make TH-PVP a valuable tool for researchers studying the central nervous system and drug addiction.
实验室实验的优点和局限性
One of the primary advantages of TH-PVP is its ability to modulate neurotransmitter release and reuptake, which makes it a valuable tool for studying the mechanisms of action of cathinone compounds. However, there are also several limitations to using TH-PVP in lab experiments. One of the main limitations is the potential for toxicity, as TH-PVP has been found to have neurotoxic effects in some studies. Additionally, TH-PVP can be difficult to obtain and may be expensive, making it less accessible to some researchers.
未来方向
There are many potential future directions for research on TH-PVP and other cathinone compounds. One area of interest is the development of new cathinone derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of cathinone compounds as potential treatments for drug addiction, as they have been found to modulate the same neurotransmitter systems that are involved in addiction. Additionally, further research is needed to fully understand the mechanisms of action of cathinone compounds and their potential applications in scientific research.
合成方法
The synthesis of TH-PVP is a complex process that involves several steps. The first step involves the synthesis of 1-(thian-4-yl)piperidine, which is then reacted with 3-methylbutanoyl chloride to yield the final product. This synthesis method has been well-established in the scientific literature and has been used by many researchers to obtain TH-PVP for their experiments.
科学研究应用
TH-PVP has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and metabolism. One of the primary uses of TH-PVP is in the study of the mechanisms of action of cathinone compounds. TH-PVP has been found to interact with several neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood and behavior.
属性
IUPAC Name |
3-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-13(2)11-16(19)17-12-14-3-7-18(8-4-14)15-5-9-20-10-6-15/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYZRWVAYUAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)
![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)
![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)


![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)
![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
